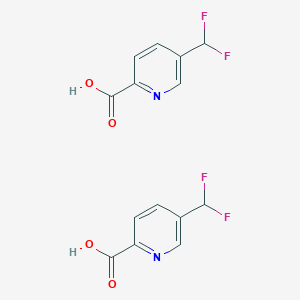
5-(Difluoromethyl)picolinic acid, 5-(difluoromethyl)-2-Pyridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)picolinic acid, also known as 5-(difluoromethyl)-2-Pyridinecarboxylic acid, is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to the picolinic acid structure, which is a derivative of pyridine. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 5-(Difluoromethyl)picolinic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-(Difluoromethyl)picolinonitrile with aqueous hydrochloric acid. The reaction mixture is stirred at 110°C for 1.5 hours, followed by cooling and treatment with DIPEA (N,N-Diisopropylethylamine). The resulting product is then concentrated and dried to obtain 5-(Difluoromethyl)picolinic acid in quantitative yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-(Difluoromethyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)picolinic acid has a wide range of scientific research applications, including:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)picolinic acid involves its interaction with molecular targets and pathways within biological systems. The presence of the difluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5-(Difluoromethyl)picolinic acid can be compared with other similar compounds, such as 5-(Trifluoromethyl)picolinic acid and 7-difluoromethylpyrazolo[1,5-a]pyrimidines These compounds share structural similarities but differ in the number and position of fluorine atoms, which can significantly impact their chemical and biological properties
Similar Compounds
- 5-(Trifluoromethyl)picolinic acid
- 7-difluoromethylpyrazolo[1,5-a]pyrimidines
By understanding the properties and applications of 5-(Difluoromethyl)picolinic acid, researchers can harness its potential in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C14H10F4N2O4 |
|---|---|
Molekulargewicht |
346.23 g/mol |
IUPAC-Name |
5-(difluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C7H5F2NO2/c2*8-6(9)4-1-2-5(7(11)12)10-3-4/h2*1-3,6H,(H,11,12) |
InChI-Schlüssel |
LAJVQTWPXPKWNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(F)F)C(=O)O.C1=CC(=NC=C1C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


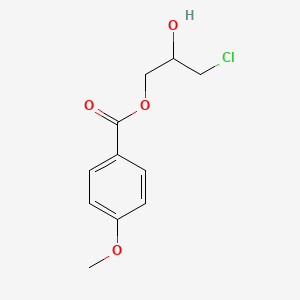
![N-carbamimidoyl-4-{[(E)-(2-chlorophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801333.png)
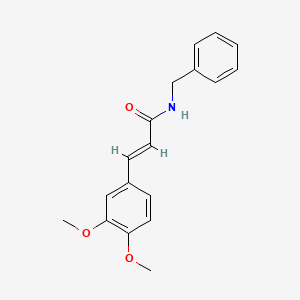
![methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[2.2.1]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B14801345.png)
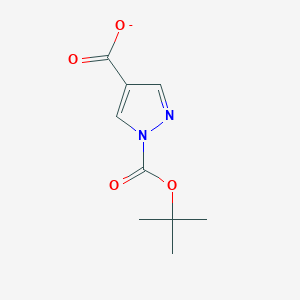
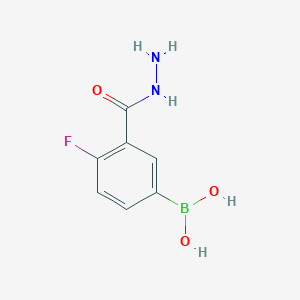
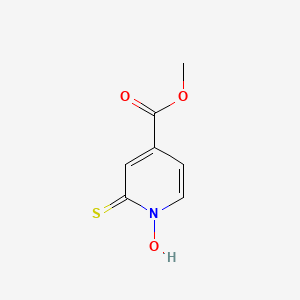
![(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol](/img/structure/B14801372.png)
![Methyl 4-{2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14801377.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B14801385.png)
![(2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14801394.png)
![N-[[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methylideneamino]thiophene-2-carboxamide](/img/structure/B14801400.png)
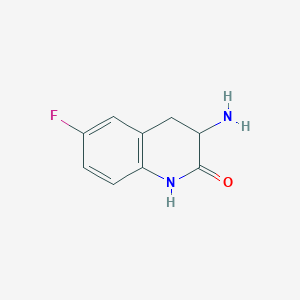
![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801407.png)
